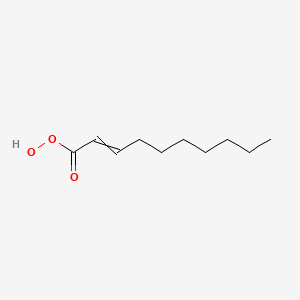
Dec-2-eneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-2-eneperoxoic acid is an organic compound that belongs to the class of peroxy acids It is characterized by the presence of a peroxo group (-OOH) attached to an alkene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-eneperoxoic acid can be synthesized through the peroxidation of dec-2-ene. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the stability of the peroxo group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of stabilizers and inhibitors is common to prevent the decomposition of the peroxo group during the production process.
Chemical Reactions Analysis
Types of Reactions: Dec-2-eneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alkenes to epoxides.
Reduction: Under specific conditions, it can be reduced to dec-2-enoic acid.
Substitution: It can participate in substitution reactions where the peroxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and sulfuric acid are common reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Epoxides: From the oxidation of alkenes.
Dec-2-enoic acid: From the reduction of this compound.
Substituted alkenes: From substitution reactions.
Scientific Research Applications
Dec-2-eneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to prepare epoxides and other oxygenated compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a bleaching agent in various industrial processes.
Mechanism of Action
The mechanism of action of dec-2-eneperoxoic acid involves the transfer of an oxygen atom from the peroxo group to the substrate. This process typically occurs through a concerted mechanism, where the peroxo group forms a transient intermediate with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Peracetic acid: Another peroxy acid with similar oxidizing properties.
Hydrogen peroxide: A simpler peroxide with a wide range of applications.
Methacrylic peroxyacid: Used in similar oxidation reactions.
Uniqueness: Dec-2-eneperoxoic acid is unique due to its specific structure, which allows for selective oxidation of alkenes to epoxides. Its stability and reactivity make it a valuable reagent in organic synthesis compared to other peroxy acids.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields
Properties
CAS No. |
62103-16-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
dec-2-eneperoxoic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h8-9,12H,2-7H2,1H3 |
InChI Key |
QBOWTMQFZPBTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















